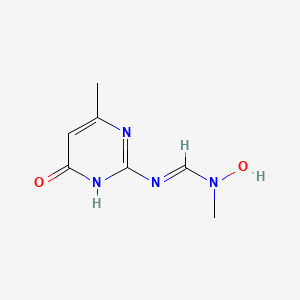

(E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

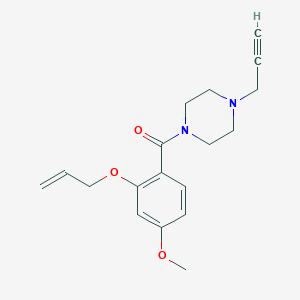

“(E)-N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide” is a chemical compound that has been studied in the context of its potential biological activities . It has been found to be involved in reactions with benzaldehyde .

Synthesis Analysis

The compound can be synthesized through various methods. One such method involves the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde . Another method involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with aliphatic amines .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The compound has been found to interact with carbonic anhydrase isozymes, as evidenced by crystal structure studies .Chemical Reactions Analysis

This compound has been found to react with benzaldehyde, resulting in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one . The reaction proceeds chemo- and regioselectively affording the 1,3,5-triazine ring closure at the nitrogen atom adjacent to the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For instance, it has been found that the compound forms colorless crystals with a melting point of 179–181°C .Wissenschaftliche Forschungsanwendungen

Oxytocin's Role in Psychostimulant Effects

Oxytocin, a polypeptide, has been explored for its involvement in a wide range of psychological phenomena including reward processes and memory. It shows potential in treating psychiatric disorders and has been found to modulate psychostimulant effects, including those induced by cocaine and methamphetamine. The research suggests oxytocin could serve as an intervention for psychostimulant addiction and explore its therapeutic properties in MDMA treatments (Carson et al., 2013).

Antitumorigenic and Antiangiogenic Effects of 2-Methoxyestradiol

The antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a less polar monomethyl ether of catechol estrogens, have been studied. This research indicates that endogenous formation of such compounds may protect against estrogen-induced cancers, offering a pathway for preventive interventions in cancer treatment (Zhu & Conney, 1998).

Antioxidant Activity in Lung Cancer Biomarkers

Studies on the antioxidant properties of certain compounds in relation to lung cancer biomarkers have shown promising results. Compounds like urinary 8-oxo-7,8-dihydro-2-deoxyguanosine and serum carotenoid concentrations have been explored for their potential in serving as objective, reproducible data for the scientific assessment of modified risk tobacco products (Lowe et al., 2013).

Tautomerism in Nucleic Acid Bases

Research into the tautomerism of nucleic acid bases, particularly purine and pyrimidine, offers insights into the molecular interactions and stability of various tautomeric forms under different environmental conditions. Such studies contribute to our understanding of the biological significance of nucleic acid base stability and mutations, potentially impacting fields ranging from genetics to drug design (Person et al., 1989).

Eigenschaften

IUPAC Name |

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDMYVMFEVHEDW-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=CN(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)/N=C/N(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)

![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)

![4-fluoranyl-N-[[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2714170.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2714171.png)

![7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714172.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2714176.png)